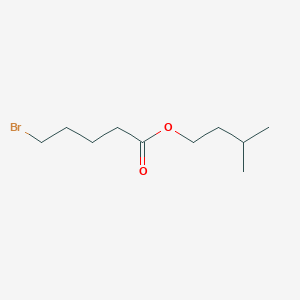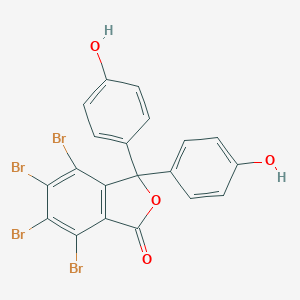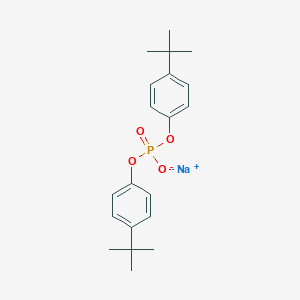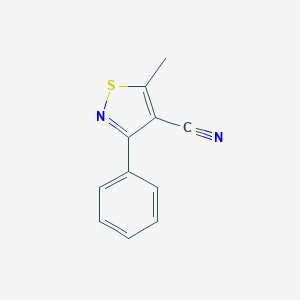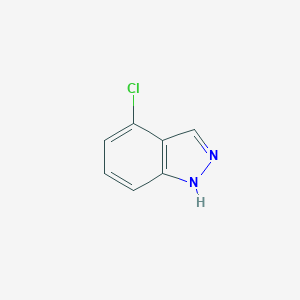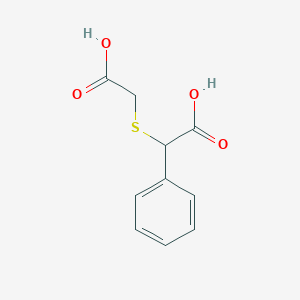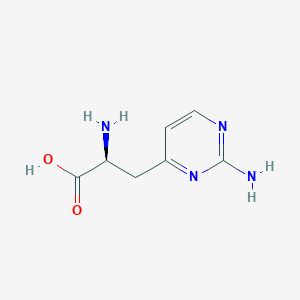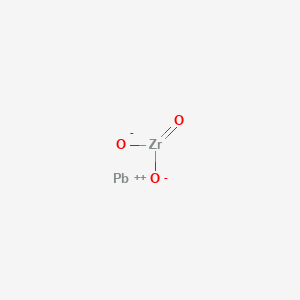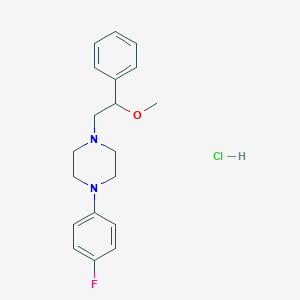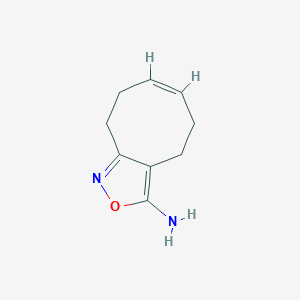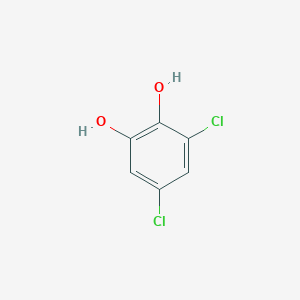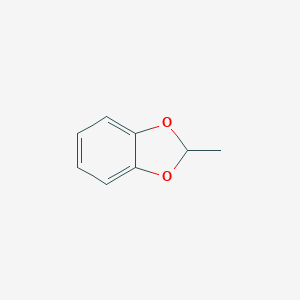
Copper molybdenum tetraoxide
Descripción general
Descripción
Copper molybdenum tetraoxide is not directly mentioned in the provided papers, but the research does involve copper and molybdenum complexes, which can offer insights into the potential properties and behaviors of copper molybdenum tetraoxide. The studies explore various copper complexes with molybdenum and other ligands, highlighting their synthesis, molecular structures, and catalytic properties .
Synthesis Analysis
The synthesis of copper complexes is achieved through various methods, including hydrothermal reactions and reactions with different ligands. For instance, hydrothermal synthesis is used to create one-dimensional copper(II) molybdate chains with bidentate chelating ligands . Another study reports the synthesis of homo- and hetero-nuclear copper(II) complexes with tetradentate Schiff base ligands . The solvent used in the synthesis process can significantly influence the molecular architecture of the resulting copper complexes, as demonstrated by the formation of tetranuclear copper(II) silsesquioxanes .
Molecular Structure Analysis
The molecular structures of the synthesized copper complexes are diverse and depend on the ligands and synthesis conditions. X-ray diffraction studies reveal that copper complexes can exhibit geometries ranging from tetrahedral to trigonal bipyramidal . The coordination of copper with molybdenum and other ligands leads to the formation of various structural motifs, including one-dimensional chains, three-dimensional frameworks, and cubical tetramers .
Chemical Reactions Analysis
Copper complexes are shown to participate in various chemical reactions, particularly as catalysts in oxidation processes. For example, copper(I) complexes catalyze the oxidation of alcohols to their corresponding acids and ketones . Tetranuclear copper(II) silsesquioxanes exhibit high catalytic activity in oxidation reactions with peroxides . Additionally, molybdenum tetramers are tested as catalysts for the epoxidation of cis-cyclooctene using hydrogen peroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of copper complexes are characterized using techniques such as FT-IR, molar conductivity, magnetic moment measurements, and thermal analysis . The copper complexes display paramagnetic behavior and varying magnetic moment values, which are influenced by anti-ferromagnetic interactions . The solvent extraction abilities of the ligands are also investigated, showing strong binding affinity towards copper(II) ions . The catalytic properties of the complexes are further studied, revealing their potential in various oxidation reactions .
Aplicaciones Científicas De Investigación
Electrochemical Sensors :
- Application : Novel two-dimensional nanohybrids of MoS2 nanosheets conjugated with organic copper nanowires have been utilized for the simultaneous detection of hydrogen peroxide and ascorbic acid. These MoS2–OCu nanohybrids exhibit excellent electrocatalytic activity and potential applications in sensing due to their high stability, sensitivity, and selectivity (Li et al., 2018).
Welding Technology :
- Application : Laser impact welding has been used to join molybdenum and copper, materials essential in the electronics industry but traditionally difficult to weld. This novel method improves the application prospects of molybdenum and copper in microelectronics devices (Wang et al., 2019).
Catalysis :
- Application : Surface structures and catalytic properties of MoO3/CeO2 and CuO/MoO3/CeO2 have been studied. The modifications of these compounds influence their surface acidity and, consequently, their catalytic activities. Such catalysts have implications in reactions like "NO + NH3 + O2" (Yu et al., 2011).
Material Science :
- Application : Research on electroless Co(Mo,P) films suggests they are suitable as barrier and capping layers for copper metallization in ultra-large-scale integration applications. The material properties of these layers remain intact and effective up to 350°C, preventing copper diffusion and protecting against oxidation (Shacham-Diamand et al., 2002).
Environmental Remediation :
- Application : Polyacrylamide immobilized molybdenum disulfide composites have been synthesized for the removal of copper (II) ions from environments. These composites enhance the adsorption capacity and offer a potential solution for heavy metal ion removal in real environmental treatment scenarios (Huang et al., 2018).
Photovoltaics and Electronics :
- Application : Studies have examined the electrodeposition of copper on molybdenum substrates, crucial for photovoltaic applications and thin-film solar cells. This research is pivotal for understanding and improving the efficiency of solar cells and other electronic devices (Delbos et al., 2013).
Selective Flotation in Mining :
- Application : The selective flotation of chalcopyrite and molybdenite has been enhanced using hydrogen peroxide and ferrous sulfate. This method is significant for the copper-molybdenum ores flotation process, improving selectivity and reducing reagent consumption (Suyantara et al., 2018).
Photoelectrochemical Applications :
- Application : Molybdenum disulfide/copper oxide heterostructures have been introduced for photoelectrochemical applications. The presence of copper oxide nanoparticles in MoS2 multilayers significantly enhances photocurrent production and reduces the recombination rate of photogenerated electron-holes, showing high potential for future applications (Fraih & Harbeh, 2021).
Safety And Hazards
Direcciones Futuras
Copper molybdenum tetraoxide has promising applications in hydrogen generation . The development of highly active non-precious metal electrocatalysts like Copper molybdenum tetraoxide is crucial for advancing the practical application of HER . This work provides a novel type of design strategy for a highly active electrocatalyst for an energy conversion system .
Propiedades
IUPAC Name |
copper;molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Mo.4O/q+2;;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKPSMCEMZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cu+2].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuMoO4-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper molybdenum tetraoxide | |
CAS RN |
13767-34-5 | |
| Record name | Cupric molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper molybdenum tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



